tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate
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Overview
Description
tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohols and amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying the reactivity and properties of piperidine derivatives .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique reactivity makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the piperidine ring can engage in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate
- tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-pyrrolidine-1-carboxylate
- tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-azetidine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and the piperidine ring structure. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H25NO3 |
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Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m0/s1 |
InChI Key |
PLCXFFSINOVROL-JTQLQIEISA-N |
Isomeric SMILES |
CC1(C[C@H](CCN1C(=O)OC(C)(C)C)CO)C |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
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